6-(4-acetylphenyl)-3-(4-nitrophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione
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Overview
Description
6-(4-ACETYLPHENYL)-3-(4-NITROPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE is a complex organic compound characterized by its unique structure, which includes acetylphenyl and nitrophenyl groups
Preparation Methods
The synthesis of 6-(4-ACETYLPHENYL)-3-(4-NITROPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the acetylphenyl and nitrophenyl precursors, followed by their combination under specific reaction conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(4-ACETYLPHENYL)-3-(4-NITROPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The acetylphenyl group may interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar compounds include those with structural similarities, such as other isoxazoloisoindole derivatives. Compared to these compounds, 6-(4-ACETYLPHENYL)-3-(4-NITROPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 4-ACETYLPHENYL N-(2-FLUORO-5-NITROPHENYL)CARBAMATE
- N-(4-ACETYLPHENYL)-2,4,6-TRINITROANILINE
- Chitosan with pendant (E)-5-((4-acetylphenyl)diazenyl)-6-aminouracil groups .
Properties
Molecular Formula |
C24H19N3O6 |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
10-(4-acetylphenyl)-5-(4-nitrophenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione |
InChI |
InChI=1S/C24H19N3O6/c1-11(28)12-2-6-14(7-3-12)26-23(29)18-16-10-17(19(18)24(26)30)22-20(16)21(25-33-22)13-4-8-15(9-5-13)27(31)32/h2-9,16-20,22H,10H2,1H3 |
InChI Key |
CSHCMAAIBIKRNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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